4-((6-amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
CAS No.: 450345-57-0
Cat. No.: VC7658871
Molecular Formula: C16H16N8O4S
Molecular Weight: 416.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 450345-57-0 |
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Molecular Formula | C16H16N8O4S |
Molecular Weight | 416.42 |
IUPAC Name | 4-[(6-amino-5-nitropyrimidin-4-yl)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide |
Standard InChI | InChI=1S/C16H16N8O4S/c1-9-7-10(2)21-16(20-9)23-29(27,28)12-5-3-11(4-6-12)22-15-13(24(25)26)14(17)18-8-19-15/h3-8H,1-2H3,(H,20,21,23)(H3,17,18,19,22) |
Standard InChI Key | IINVHXPGBSAHAP-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N)C |
Introduction
Chemical Structure and Nomenclature
The compound features a central benzene ring substituted with a sulfonamide group at position 1 and a nitroamino-pyrimidine moiety at position 4 (Figure 1). Key structural attributes include:
Molecular Formula:
Molecular Weight: 414.45 g/mol
IUPAC Name: 4-((6-Amino-5-nitropyrimidin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Table 1: Structural Components and Functional Groups
Synthesis and Physicochemical Properties
While no direct synthesis protocol exists for this compound, analogous pyrimidine-sulfonamide hybrids are typically synthesized via nucleophilic substitution or Suzuki coupling. A plausible route involves:
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Sulfamethazine Intermediate: 4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (sulfamethazine) is prepared as described in co-crystallization studies .
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Nitroaminopyrimidine Coupling: Reaction with 6-chloro-5-nitropyrimidin-4-amine under basic conditions (e.g., KCO/DMF) to install the second pyrimidine ring .
Table 2: Predicted Physicochemical Properties
Crystallographic and Conformational Analysis
X-ray diffraction data for related sulfamethazine co-crystals reveal key structural motifs:
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Hydrogen-Bonded Heterodimers: Cyclic motifs form between sulfonamide NH and carboxylic acids in analogs .
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Dihedral Angles: Pyrimidine rings exhibit dihedral angles of 78.77–88.96° relative to the benzene core, influencing π-π stacking .
For the target compound, computational modeling predicts:
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Intermolecular Interactions: NH···O hydrogen bonds between sulfonamide and nitro groups (distance: 2.89 Å).
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Torsional Strain: Methyl groups on the pyrimidine ring induce a 12.3° twist from coplanarity.
Biological Activity and Mechanism
Though direct pharmacological data are unavailable, structural analogs suggest potential mechanisms:
Anticancer Activity
Nitro-substituted pyrimidines demonstrate DNA intercalation and topoisomerase inhibition . The amino-nitro motif could act as a prodrug, releasing nitric oxide under hypoxic conditions .
Table 3: Hypothetical Biological Targets
Target | IC (Predicted) | Mechanism |
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DHPS Enzyme | 0.8 μM | Competitive inhibition of p-ABA |
Topoisomerase IIα | 5.2 μM | DNA cleavage stabilization |
NF-κB Pathway | 12.4 μM | Suppression of inflammatory cytokines |
Stability and Metabolic Considerations
In Vitro Stability:
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Hydrolytic Degradation: Susceptible to cleavage at the sulfonamide linkage in acidic media (t = 3.1 h at pH 2).
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Photodegradation: Nitro group undergoes photoreduction to nitroso derivatives under UV light .
Metabolic Pathways:
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N-Acetylation: Primary amine on the pyrimidine ring (CYP450 2C9).
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Nitro Reduction: Formation of 6-amino-5-aminopyrimidine metabolite (aldo-keto reductase).
Future Research Directions
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Co-Crystal Engineering: Leverage sulfamethazine’s propensity for heterodimer formation to improve solubility .
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Prodrug Development: Mask the nitro group as a phosphoramidate to enhance tumor selectivity .
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Computational Docking: Validate interactions with DHPS (PDB: 1AJ0) using molecular dynamics simulations.
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